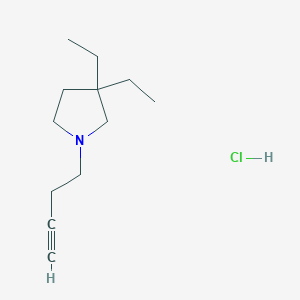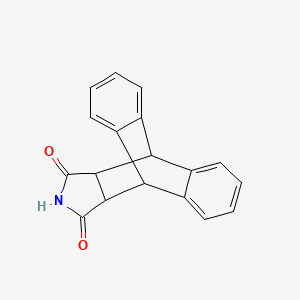![molecular formula C16H11FO3 B2478539 (2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one CAS No. 620546-80-7](/img/structure/B2478539.png)
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a dihydrobenzofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Formation of the Benzofuranone Core: The initial step involves the formation of the benzofuranone core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group present on the benzofuranone core. This is typically done using methyl iodide and a base such as potassium carbonate.
Formation of the Fluorophenyl Methylidene Moiety: The final step involves the formation of the fluorophenyl methylidene moiety. This can be achieved by reacting the benzofuranone derivative with a fluorobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable compounds and materials.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The fluorophenyl group and methoxy group may play crucial roles in binding to these targets and modulating their activity. The dihydrobenzofuranone core may also contribute to the compound’s overall pharmacological profile by influencing its stability, solubility, and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-[(3-chlorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
- (2Z)-2-[(3-bromophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
- (2Z)-2-[(3-methylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
Uniqueness
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable scaffold for drug discovery and development.
Propiedades
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLRQVBQEYEPHB-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2478457.png)

![N-(4-acetylphenyl)-2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetamide](/img/structure/B2478461.png)
![2-OXO-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}IMIDAZOLIDINE-1-CARBOXAMIDE](/img/structure/B2478462.png)
![N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide](/img/structure/B2478463.png)
![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2478469.png)





![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2478475.png)


